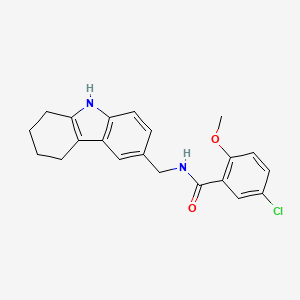

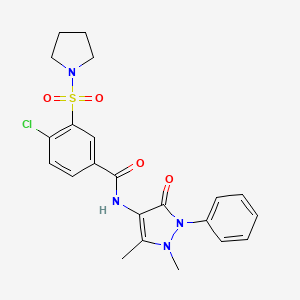

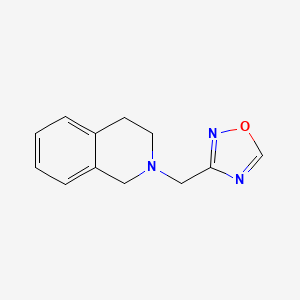

![molecular formula C15H13Cl2NO4S B2924180 N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-04-6](/img/structure/B2924180.png)

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a chemical compound that has been extensively studied for its effects on the nervous system. It belongs to the class of compounds known as metabotropic glutamate receptor agonists, which are compounds that activate a specific type of receptor in the brain.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine has been explored for its anticonvulsant properties. A study by Unverferth et al. (1998) synthesized new 3-aminopyrroles starting from acetophenone and glycine derivatives, which demonstrated considerable anticonvulsant activity with minimal neurotoxicity in various test models (Unverferth et al., 1998).

Glycine Transporter-1 Inhibition

Research on glycine transporter-1 inhibitors, derived from a series including [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl benzamides, was conducted to explore their in vivo efficacy. These compounds, structurally related to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, showed promise in inhibiting glycine transport (Lindsley et al., 2006).

Herbicide and Pesticide Research

The compound's relation to glycine makes it relevant in studies of herbicides like glyphosate (N-phosphonomethyl-glycine). For example, research on glyphosate-tolerant soybean lines focused on overcoming the limitations of glyphosate's in-season use due to its sensitivity in crop plants (Padgette et al., 1995). Another study examined the interaction of selected insecticide-herbicide combinations on soybeans, providing insights into the synergistic effects of chemical mixtures involving glycine-related compounds (Hayes et al., 1979).

Molecular Docking and Theoretical Studies

A combined experimental and theoretical investigation on N-(glycine)-para styrene sulfonamide, a compound structurally similar to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, was conducted by Shafieyoon et al. (2019). This study involved molecular docking to understand the interaction dynamics at the molecular level (Shafieyoon et al., 2019).

Enzyme Inhibition Studies

N-[[(substituted amino)phenyl]sulfonyl]glycines, similar to N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, have been synthesized and studied as enzyme inhibitors. Mayfield and Deruiter (1987) reported on the synthesis of these compounds as analogs with potential for increased aldose reductase inhibitory activity (Mayfield & Deruiter, 1987).

Propiedades

IUPAC Name |

2-(3,4-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGDBHFLBZXBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

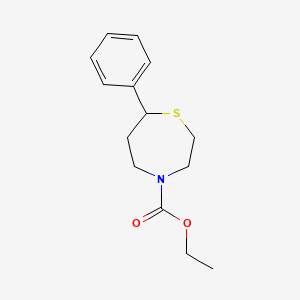

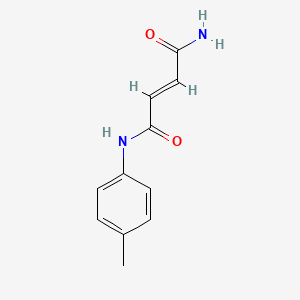

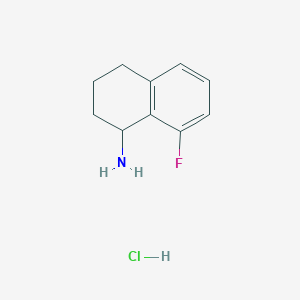

![N-[1-(2-Methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]prop-2-enamide](/img/structure/B2924100.png)

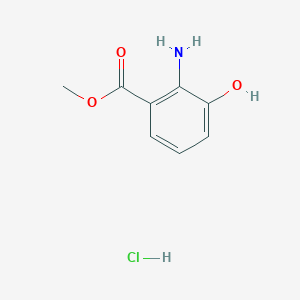

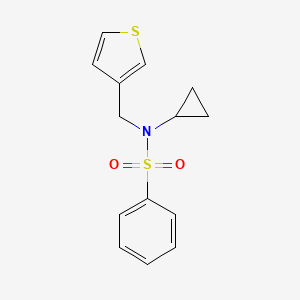

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

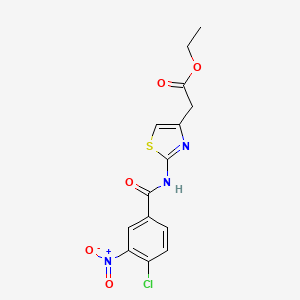

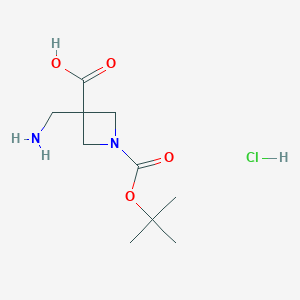

![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)